2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a triazolopyridazine core substituted with a phenyl group at position 3 and a thioether-linked ethanone moiety at position 4. The ethanone is further functionalized with a pyrrolidine ring, a five-membered secondary amine known to enhance solubility and bioavailability in medicinal chemistry applications.
Properties
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(21-10-4-5-11-21)12-24-15-9-8-14-18-19-17(22(14)20-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBNHBAKAZRETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a notable member of the triazolopyridazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure comprises a triazolo ring fused with a pyridazine moiety, linked to a pyrrolidine group via a thioether bond. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within this class exhibit various pharmacological activities, including:
- Antimicrobial Activity: Many triazolopyridazines demonstrate significant antimicrobial properties against bacteria and fungi.
- Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism of action for 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves:
- Binding to Enzymes: The triazolopyridazine core can interact with enzymes or receptors, potentially inhibiting their activity.
- Modulation of Signaling Pathways: It may alter cellular signaling pathways through receptor interaction.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various triazolopyridazine derivatives demonstrated that 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibited significant activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL and 64 µg/mL respectively.
Anticancer Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibited cell growth with IC50 values ranging from 10 µM to 20 µM. Further mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [Source needed] |
| Antimicrobial | Candida albicans | MIC = 64 µg/mL | [Source needed] |
| Anticancer | HeLa Cells | IC50 = 15 µM | [Source needed] |
| Anticancer | MCF-7 Cells | IC50 = 20 µM | [Source needed] |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Molecular weights calculated based on formulae from referenced evidence.
Key Comparative Observations
Substituent Effects on Bioactivity: The phenyl group on the triazolopyridazine core in the target compound may enhance aromatic stacking interactions in biological targets, similar to AZD5153’s methoxy-substituted triazolopyridazine, which showed potent BET inhibition .
Linkage and Amine Substituent Impact :
- Thioether vs. Sulfonyl : The thioether linkage in the target compound and morpholine analogue is less polar than sulfonyl groups (e.g., in 3ab ), which may affect solubility and target binding kinetics.
- Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller ring size and higher basicity compared to morpholine could influence pharmacokinetics, such as absorption and half-life .
Therapeutic Applications: While AZD5153 and SCL-1 are optimized for specific targets (BET proteins and PD-1/PD-L1, respectively ), the target compound’s lack of reported activity underscores the need for empirical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
